4-Aminobenzene-1,2,3-triol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzene-1,2,3-triol;hydrochloride typically involves the reduction of 4-nitropyrogallol. The process begins with the nitration of pyrogallol to form 4-nitropyrogallol, which is then reduced using reducing agents such as sodium sulfite or iron sulfide in the presence of hydrochloric acid. The reaction conditions include maintaining an appropriate temperature to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzene-1,2,3-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines depending on the reducing agent and conditions.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Aminobenzene-1,2,3-triol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1,2,3-triol;hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl groups can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,2,3-Benzenetriol:
1,2,4-Benzenetriol: Another isomer with different hydroxyl group positions.
4-Aminophenol: Similar structure but lacks the additional hydroxyl groups.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
7303-36-8 |
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Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
4-aminobenzene-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H |
InChI Key |
BPOCRZKGNUUKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)O)O.Cl |
Origin of Product |
United States |
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